molecular formula C7H6FNO B14059389 4-Fluoro-5-methylnicotinaldehyde

4-Fluoro-5-methylnicotinaldehyde

Cat. No.: B14059389
M. Wt: 139.13 g/mol
InChI Key: NBDWGLDMVMIZBU-UHFFFAOYSA-N
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Description

4-Fluoro-5-methylnicotinaldehyde is a fluorinated pyridine derivative with the aldehyde functional group at position 3, fluorine at position 4, and a methyl substituent at position 5 on the pyridine ring. Its IUPAC name is 3-(fluoromethyl)-5-methylpyridine-4-carbaldehyde. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in developing kinase inhibitors and antimicrobial agents due to its electrophilic aldehyde group, which facilitates Schiff base formation.

Properties

IUPAC Name

4-fluoro-5-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-2-9-3-6(4-10)7(5)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDWGLDMVMIZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methylnicotinaldehyde typically involves the fluorination of 5-methylnicotinaldehyde. . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 4-Fluoro-5-methylnicotinaldehyde may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Fluoro-5-methylnicotinic acid.

    Reduction: 4-Fluoro-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-5-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methylnicotinaldehyde involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to the modulation of enzyme activity or receptor binding, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Positional Isomers: 2-Fluoro-5-methylisonicotinaldehyde

Compound : 2-Fluoro-5-methylisonicotinaldehyde (CAS: 1227512-02-8)

  • Structure : Aldehyde at position 4, fluorine at position 2, methyl at position 5 (isonicotinaldehyde framework) .
  • Key Differences: The aldehyde group’s position (4 vs. 3) alters conjugation patterns, affecting electronic distribution and reactivity.
  • Applications : Used in fluorescence probes and agrochemical intermediates, leveraging its distinct electronic profile for selective binding .

Functional Group Variants: Methyl 2-Fluoro-4-(trifluoromethyl)nicotinate and 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)nicotinic Acid

Compound 1 : Methyl 2-fluoro-4-(trifluoromethyl)nicotinate (CAS: 1227516-48-4)
Compound 2 : 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)nicotinic acid (CAS: 1806883-39-5) .

  • Structural Comparison :
Feature 4-Fluoro-5-methylnicotinaldehyde Methyl 2-Fluoro-4-(trifluoromethyl)nicotinate 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)nicotinic Acid
Aldehyde/Ester/Acid Aldehyde (position 3) Ester (position 3) Carboxylic acid (position 3)
Fluorine Positions 4 2 4, 6
Additional Substituent Methyl (position 5) Trifluoromethyl (position 4) Difluoromethyl (position 4), trifluoromethyl (position 5)
Similarity Score N/A 0.93 0.93
  • Functional Group Impact :
    • The ester and carboxylic acid groups in the analogs reduce electrophilicity compared to the aldehyde, making them less reactive in condensation reactions.
    • Trifluoromethyl groups enhance electron-withdrawing effects, increasing acidity and stability against hydrolysis .
  • Applications : These analogs are prominent in antimicrobial and antiviral research due to their improved metabolic stability .

Biological Activity

4-Fluoro-5-methylnicotinaldehyde is a fluorinated derivative of nicotinaldehyde, with significant implications in both chemical synthesis and biological research. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-5-methylnicotinaldehyde is C7H6FNO, which indicates the presence of a fluorine atom at the 4-position and a methyl group at the 5-position of the nicotinaldehyde structure. The compound has a molecular weight of 139.13 g/mol, and its IUPAC name is 4-fluoro-5-methylpyridine-3-carbaldehyde.

PropertyValue
Molecular FormulaC7H6FNO
Molecular Weight139.13 g/mol
IUPAC Name4-fluoro-5-methylpyridine-3-carbaldehyde
InChI KeyNBDWGLDMVMIZBU-UHFFFAOYSA-N

The biological activity of 4-Fluoro-5-methylnicotinaldehyde is primarily attributed to its interaction with various biological molecules. The high electronegativity of the fluorine atom influences the compound's reactivity and binding affinity to enzymes and receptors, potentially modulating their activities. This mechanism allows it to serve as a valuable tool in biochemical studies, particularly in enzyme-catalyzed reactions where fluorinated substrates are involved .

Enzyme Interaction Studies

Research indicates that 4-Fluoro-5-methylnicotinaldehyde can act as an inhibitor for certain enzymes. It has been utilized in dynamic combinatorial chemistry approaches to discover novel inhibitors targeting specific protein isoforms, such as glutathione S-transferases (GSTs). For instance, studies have shown that acylhydrazones derived from this aldehyde exhibit varying inhibitory potencies against different GST isoforms, with IC50 values ranging from 11.81 μM to over 500 μM depending on the specific derivative and target enzyme .

Case Studies

  • Inhibition of Glutathione S-Transferases : A study demonstrated that acylhydrazones synthesized from 4-Fluoro-5-methylnicotinaldehyde displayed significant inhibition against human GST P1-1, with some derivatives achieving IC50 values as low as 12.8 μM .
  • Dynamic Combinatorial Libraries : In another investigation, the compound was part of a library designed to identify potent inhibitors through interactions with GSTs. The presence of the aldehyde facilitated the amplification of specific acylhydrazones that showed strong binding affinities to GST targets .

Comparative Analysis with Similar Compounds

The unique positioning of the fluorine and methyl groups in 4-Fluoro-5-methylnicotinaldehyde distinguishes it from other similar compounds such as:

CompoundKey Differences
5-Fluoro-2-methylnicotinaldehyde Different positions of fluorine and methyl groups
6-Fluoro-5-methylnicotinaldehyde Variations in reactivity due to positional changes
4-Fluoro-3-methylnicotinaldehyde Altered binding characteristics in biological assays

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